molecular formula C14H15N3O3S B2818375 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)tetrahydrofuran-3-carboxamide CAS No. 1798543-26-6

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)tetrahydrofuran-3-carboxamide

Cat. No. B2818375
CAS RN: 1798543-26-6
M. Wt: 305.35
InChI Key: LTZJXISSRGMUTR-UHFFFAOYSA-N
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Description

“N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)tetrahydrofuran-3-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond in both structures .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Scientific Research Applications

Anti-Infective Agents

1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They could potentially be used to combat deadly infectious diseases such as tuberculosis, malaria, Chagas disease, nosocomial infections, and even SARS CoV-2 .

Anti-Bacterial Activity

Some 1,2,4-oxadiazole derivatives have shown antibacterial activity . For example, 3′,4′-diaryl-4′H-spiro[indoline-3,5′-[1′,2′,4’]oxadiazol]-2-ones have demonstrated antibacterial activity .

Anti-Viral Activity

1,2,4-oxadiazoles have been studied for their anti-viral properties . They could potentially be used in the treatment of viral infections.

Anti-Leishmanial Activity

1,2,4-oxadiazoles have also been studied for their anti-leishmanial properties . They could potentially be used in the treatment of leishmaniasis.

Anti-Cancer Activity

1,3,4-oxadiazole derivatives have been tested for binding to EGFR and HER2 receptors, which are often overexpressed in certain types of cancer .

Agriculture

1,3,4-oxadiazole derivatives can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They could potentially be used to protect crops from pests and diseases.

Drug Discovery

1,2,4-oxadiazole is an essential motif in drug discovery, represented in many experimental, investigational, and marketed drugs . It could potentially be used as a core structure in the design of new drugs.

Synthesis of Bioactive Compounds

1,2,4-oxadiazoles can be synthesized at room temperature and have been used in the preparation of pharmaceutically important molecules . They could potentially be used in the synthesis of new bioactive compounds.

Mechanism of Action

While the specific mechanism of action for “N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)tetrahydrofuran-3-carboxamide” is not mentioned in the available resources, it’s worth noting that some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-13(9-3-5-19-7-9)15-10-4-6-21-11(10)14-16-12(17-20-14)8-1-2-8/h4,6,8-9H,1-3,5,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZJXISSRGMUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)tetrahydrofuran-3-carboxamide

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